Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Bromo-6-difluoromethoxy-2-fluoropyridine
3-Bromo-6-difluoromethoxy-2-fluoropyridine, identified by the CAS number 1804409-15-1, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure combines several key features that are highly sought after in the design of novel bioactive molecules. The pyridine core is a common motif in many FDA-approved drugs.[2] The strategic placement of a bromine atom, a fluorine atom, and a difluoromethoxy group imparts unique electronic and physicochemical properties that can be exploited to fine-tune a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
The incorporation of fluorine and fluorinated groups is a well-established strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The difluoromethoxy (-OCF₂H) group, in particular, is a bioisostere of a methoxy group but with significantly different electronic properties. It is more lipophilic and can act as a hydrogen bond donor, which can lead to improved cell permeability and target engagement.[4] This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, offering a technical resource for researchers and scientists in the field of drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is presented in the table below. This data is essential for its use in synthetic chemistry and for understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1804409-15-1 | [1] |
| Molecular Formula | C₆H₃BrF₃NO | [1] |
| Molecular Weight | 241.99 g/mol | [1] |
| Purity | ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | FC=1N=C(OC(F)F)C(Br)=CC1 | [1] |
While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific molecule is limited, related structures are well-characterized. For instance, the NMR of similar fluorinated pyridines shows characteristic shifts and coupling constants that can be used to confirm the structure of 3-Bromo-6-difluoromethoxy-2-fluoropyridine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-6-difluoromethoxy-2-fluoropyridine.
Step-by-Step Methodologies (Hypothetical Protocol)
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Bromination: A suitable pyridine precursor, such as a 2-fluoro-6-hydroxypyridine, could be brominated at the 3-position using an electrophilic brominating agent like N-bromosuccinimide (NBS).
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Fluorination: If starting from a non-fluorinated pyridine, a fluorination step using an electrophilic fluorinating agent such as Selectfluor could be employed. The regioselectivity of this step would be critical.
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Hydroxylation: Introduction of a hydroxyl group at the 6-position could be achieved through various methods, including nucleophilic substitution of a suitable leaving group.
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Difluoromethoxylation: The hydroxyl group can be converted to the difluoromethoxy group by reaction with a difluoromethylating agent like chlorodifluoromethane (ClCF₂H) in the presence of a base.
Chemical Reactivity and Synthetic Utility
The unique arrangement of substituents in 3-Bromo-6-difluoromethoxy-2-fluoropyridine makes it a versatile building block for further chemical transformations. The bromine atom is susceptible to a variety of metal-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr).
Caption: Key reaction pathways for 3-Bromo-6-difluoromethoxy-2-fluoropyridine.
The reactivity of the 2-fluoro group in pyridines is generally higher than that of a 2-chloro group towards nucleophilic substitution.[5] This allows for selective reactions, where a nucleophile can displace the fluorine atom while leaving the bromine atom intact for subsequent cross-coupling reactions. This orthogonal reactivity is highly valuable in the synthesis of complex molecules.
Applications in Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, with numerous examples of drugs containing this scaffold.[2] The 2,3,6-trisubstituted pyridine motif, which can be readily accessed from precursors like 3-Bromo-6-difluoromethoxy-2-fluoropyridine, is particularly attractive for the development of kinase inhibitors.[6][7]
Caption: Conceptual integration into a drug scaffold.
The difluoromethoxy group can enhance a drug candidate's metabolic stability by blocking potential sites of metabolism. Furthermore, its ability to act as a hydrogen bond donor can lead to stronger and more specific interactions with the target protein. The bromine atom serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-6-difluoromethoxy-2-fluoropyridine is not detailed in the search results, general precautions for handling halogenated pyridines should be followed. Many related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8][9][10]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
3-Bromo-6-difluoromethoxy-2-fluoropyridine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of reactive sites and the presence of the beneficial difluoromethoxy group make it an attractive starting material for the creation of complex molecular architectures. As the demand for new and effective pharmaceuticals continues to grow, the importance of such highly functionalized heterocyclic compounds is set to increase.
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